molecular formula C12F10S B092754 Pentafluorophenyl sulfide CAS No. 1043-50-1

Pentafluorophenyl sulfide

Cat. No. B092754
CAS RN: 1043-50-1
M. Wt: 366.18 g/mol
InChI Key: ZOUZMRQINDFFOK-UHFFFAOYSA-N
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Description

Pentafluorophenyl sulfide is a chemical compound that is part of a broader class of sulfur perfluorophenyl compounds. These compounds are characterized by the presence of a pentafluorophenyl group attached to a sulfur atom. The unique electronic properties of the pentafluorophenyl group, such as its high electronegativity and ability to stabilize adjacent positive charges, make these compounds interesting for various chemical applications .

Synthesis Analysis

The synthesis of pentafluorophenyl sulfide and related compounds has been explored through various methods. One approach involves the copper-catalyzed synthesis of activated sulfonate esters from boronic acids, DABSO, and pentafluorophenol, which yields a broad range of pentafluorophenyl (PFP) esters in good yields . Another method includes the reaction of mono- and bis(pentafluorophenyl)borane with dimethyl sulfide to yield colorless crystals of the corresponding adducts . Additionally, pentafluorophenyl sulfonate esters have been synthesized using a one-pot multicomponent reaction involving aryl diazonium salts, DABSO, and pentafluorophenol . A novel pentafluorobenzenesulfonyl hypervalent iodonium ylide has also been used for the preparation of sulfur pentafluorophenyl compounds .

Molecular Structure Analysis

The molecular structure of pentafluorophenyl sulfide derivatives has been studied using various spectroscopic and computational techniques. For example, the structure and conformational properties of N-pentafluorosulfur(sulfuroxide difluoride imide) were analyzed using vibrational spectroscopy, gas electron diffraction, and quantum chemical calculations . The 19F NMR spectra of (pentafluorophenyl)sulfur fluorides have provided insights into the trigonal bipyramid structure of these compounds and the barriers to rotation about the CS bond .

Chemical Reactions Analysis

Pentafluorophenyl sulfide and its derivatives participate in a variety of chemical reactions. They have been used as protecting groups for the preparation of biaryl- and heterobiaryl sulfonate esters , and as alternatives to sulfonyl chlorides for the synthesis of sulfonamides . The reactivity of these compounds has been further demonstrated in coupling reactions such as Sonogashira, Suzuki, Chan-Evans-Lam, and decarboxylative couplings .

Physical and Chemical Properties Analysis

The physical and chemical properties of pentafluorophenyl sulfide derivatives have been compared to those of hydrocarbon sulfur analogs and other sulfur derivatives. The influence of the pentafluorophenyl group on the spectral properties, such as chemical shifts and coupling constants, has been examined to understand the bonding within these molecules . A new series of pentafluorophenylsulfur(IV) derivatives has been prepared, showcasing diverse reactivity and physical properties that differ from their hydrocarbon counterparts10.

Scientific Research Applications

  • Enantioselective Oxidation of Aryl Benzyl Sulfides : Pentafluorobenzyl pentafluorophenyl sulfide is used in studies exploring the enantioselective oxidation of sulfides. By modifying the oxidation agent, researchers obtained enantiopure sulfoxides, valuable chiral compounds, in good yields without chromatographic separation. This process has implications in synthetic chemistry and pharmaceuticals (Capozzi et al., 2018).

  • Synthesis of Sulfones and Sulfoxides : Another study demonstrates the use of iron tetrakis(pentafluorophenyl)porphyrin in catalyzing the oxidation of sulfides with hydrogen peroxide. This method yields sulfoxides and sulfones with high chemoselectivity and efficiency (Baciocchi et al., 2004).

  • Chemistry of Singlet Pentafluorophenylnitrene : Research on the chemistry and kinetics of singlet pentafluorophenylnitrene, generated from the photolysis of pentafluorophenyl azide, explores its reactivity and potential applications in various chemical processes (Poe et al., 1992).

  • Synthesis of Sulfonate Esters : The use of the pentafluorophenyl group as a sulfonic acid protecting group has been explored for the synthesis of new biaryl- and heterobiaryl sulfonate esters. This approach has applications in the development of novel compounds for various chemical reactions (Avitabile et al., 2005).

  • Copper-Catalyzed Synthesis of Activated Sulfonate Esters : Research has been conducted on the copper-catalyzed synthesis of pentafluorophenyl (PFP) sulfonate esters, illustrating its role in creating a broad range of PFP esters in good yields (Vedovato et al., 2018).

  • Optical Waveguide Devices : Pentafluorophenyl sulfide has been utilized in the synthesis of fluorinated poly(arylene ether sulfide)s for polymeric optical waveguide devices. This application highlights its significance in the field of materials science and engineering (Kim et al., 2001).

Future Directions

Perfluoroaryl reagents, including Pentafluorophenyl sulfide, have found applications as protecting groups or activating groups in peptide synthesis and as orthogonal handles for peptide modification . They also have applications in chemoselective ‘tagging’, stapling and bioconjugation of peptides and proteins, as well as tuning of ‘drug-like’ properties . These reagents are expected to find more applications in biological chemistry in the future .

  • “Genetically encoded discovery of perfluoroaryl macrocycles that bind to albumin and exhibit extended circulation in vivo” published in Nature Communications .
  • “Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation” published in Chemistry – A European Journal .
  • “Structural and Electronic Effects of Pentafluorophenyl Substituents on …” published in ACS Publications .

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F10S/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUZMRQINDFFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)SC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146378
Record name Bis(2,3,4,5,6-pentafluorophenyl) sulphide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl sulfide

CAS RN

1043-50-1
Record name 1,1′-Thiobis[2,3,4,5,6-pentafluorobenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1043-50-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,3,4,5,6-pentafluorophenyl) sulphide
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Record name Bis(2,3,4,5,6-pentafluorophenyl) sulphide
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Record name Bis(2,3,4,5,6-pentafluorophenyl) sulphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
SA Sicree, C Tamborski - Journal of fluorine chemistry, 1992 - Elsevier
Tris(pentafluorophenyl) phosphine and bis (pentafluorophenyl) sulfide react with ethylmagnesium bromide to give products indicating cleavage of the pentafluorophenyl group from …
Number of citations: 6 www.sciencedirect.com
JF Harris Jr - The Journal of Organic Chemistry, 1981 - ACS Publications
… For example, in thereaction of CF3SCI (1) with cyclohexane in the presence of 1 equiv of the disulfide 6, cyclohexyl pentafluorophenyl sulfide (7) and trifluoromethyl pentafluorophenyl …
Number of citations: 10 pubs.acs.org
KS Lee, JS Lee - Chemistry of materials, 2006 - ACS Publications
… Ethynyl-terminated fluorinated poly(arylene ether sulfide) (E-FPAESI) was synthesized via nucleophilic aromatic substitution from dihydroxy monomer and pentafluorophenyl sulfide, …
Number of citations: 72 pubs.acs.org
PV Nikul'shin, RA Bredikhin, AM Maksimov… - Russian Journal of …, 2021 - Springer
Thermal properties of decafluorodiphenyl disulfide in the pure state and in the presence of copper and iron metals have been studied. A procedure has been proposed for the synthesis …
Number of citations: 3 link.springer.com
KS Lee, JP Kim, JS Lee - Polymer, 2010 - Elsevier
… We prepared the terphenyl dihydroxy monomer as a counterpart of pentafluorophenyl sulfide. In the polymer structure, it has two bulky and rigid side phenyl groups, which can increase …
Number of citations: 22 www.sciencedirect.com
JP Kim, WY Lee, JW Kang, SK Kwon, JJ Kim… - …, 2001 - ACS Publications
… FPAESI and E-FPAESI were synthesized via step growth polymerization of 6FBPA with pentafluorophenyl sulfide as shown in Scheme 1. 6FBPA (1.00 g, 3.0 mmol) and …
Number of citations: 141 pubs.acs.org
M Arisawa, T Ichikawa, M Yamaguchi - Organic letters, 2012 - ACS Publications
Substituted pentafluorobenzenes react with sulfur to give bis(4-substituted 2,3,5,6-tetrafluorophenyl) sulfides in the presence of RhH(PPh 3 ) 4 , 1,2-bis(diphenylphosphino)benzene (…
Number of citations: 66 pubs.acs.org
PV Nikul'shin, АM Maksimov, VЕ Platonov - Russian Journal of Organic …, 2016 - Springer
Replacement of the thiol group in polyfluoroarenethiols with chlorine was performed by treating with PCl 5 as chlorinating agent. By heating in ampules at 200–220C polyfluoro- and …
Number of citations: 7 link.springer.com
M Arisawa, T Ichikawa, M Yamaguchi - Tetrahedron Letters, 2013 - Elsevier
RhH(PPh 3 ) 4 and 1,2-bis(diphenylphosphino)benzene (dppBz) catalyze the aryl exchange reaction of polyfluorinated diaryl sulfides. By employing these catalysts, unsymmetrical …
Number of citations: 11 www.sciencedirect.com
WE Ward, S Sicree, B Chen, C Tamborski - Journal of fluorine chemistry, 1995 - Elsevier
Syntheses of RC 6 F 4 SR′ compounds (where R = F, C 6 F 5 , H, R′ = alkyl, trifluorovinyl) have been accomplished through reaction between Ar f SM (where M = Cu, MgX) and an …
Number of citations: 5 www.sciencedirect.com

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